molecular formula C19H17N3O2 B2640729 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile CAS No. 866155-37-5

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile

Cat. No.: B2640729
CAS No.: 866155-37-5
M. Wt: 319.364
InChI Key: NETRYQGGLSJJOC-UHFFFAOYSA-N
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Description

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile is an organic compound with the molecular formula C19H17N3O2 and a molecular weight of 319.364. This compound is characterized by its unique structure, which includes a pyrazolidine ring, a phenyl group, and a benzonitrile moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-phenyl-5-oxopyrazolidine-1-carboxylic acid with benzonitrile under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:

    4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzamide: This compound has a similar structure but contains an amide group instead of a nitrile group.

    4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzoic acid: This compound features a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(4,4-dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-19(2)13-21(16-6-4-3-5-7-16)22(18(19)24)17(23)15-10-8-14(12-20)9-11-15/h3-11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETRYQGGLSJJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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